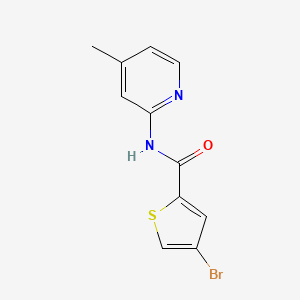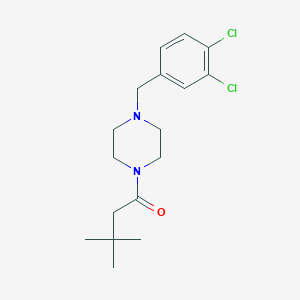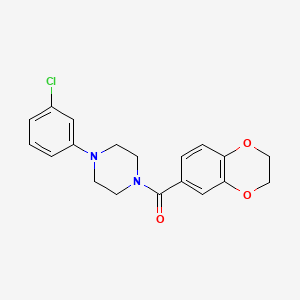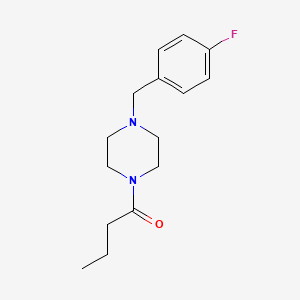![molecular formula C17H24ClNO3 B4429757 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its pharmacological properties. It is commonly used as an antitussive agent in the treatment of coughs and respiratory disorders.
Wissenschaftliche Forschungsanwendungen
Cloperastine has been extensively studied for its pharmacological properties. It has been shown to have antitussive, anti-inflammatory, and analgesic effects. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Wirkmechanismus
Cloperastine acts as a selective antagonist of the histamine H1 receptor. It also has affinity for the sigma-1 receptor, which has been implicated in the modulation of pain and inflammation. Cloperastine's antitussive effect is thought to be due to its ability to suppress the cough reflex by acting on the central nervous system.
Biochemical and Physiological Effects:
Cloperastine has been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the production of reactive oxygen species (ROS) in lung tissue, which can contribute to oxidative stress and inflammation. Cloperastine has been shown to have analgesic effects by reducing the release of substance P, a neuropeptide involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
Cloperastine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its pharmacological properties are well documented. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent drug levels over time. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine. One area of interest is its potential use in the treatment of asthma and other respiratory disorders. Another area of interest is its potential use in the treatment of chronic pain. Further research is needed to fully understand the mechanisms underlying this compound's pharmacological effects and to identify potential new therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-10-6-15(7-11(2)16(10)18)22-14(5)17(20)19-8-12(3)21-13(4)9-19/h6-7,12-14H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDTPAQRHKNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429676.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429691.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4429703.png)
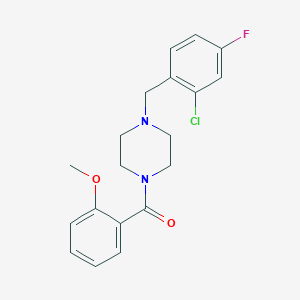
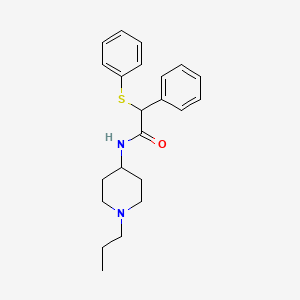

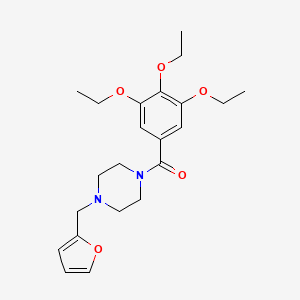
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
